![molecular formula C16H17NO4S B2494351 N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 353502-14-4](/img/structure/B2494351.png)

N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

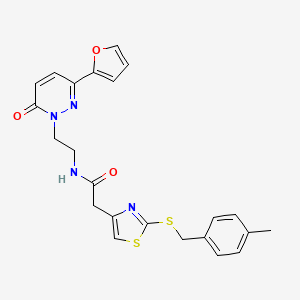

The synthesis of N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves the preparation of novel ligands and their complexes, as seen in the synthesis of related compounds. For example, one study describes the preparation of novel N-[(3-carboxyphenyl)sulfonyl]glycine ligands and their CuII and MnII complexes, showcasing the versatility of these ligands in crystal engineering (Ma et al., 2008).

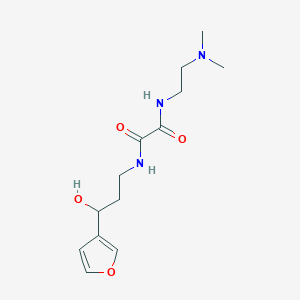

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been determined through various techniques, including single-crystal X-ray diffraction. These analyses reveal complex structures, such as dinuclear complexes and coordination polymers, demonstrating the compound's potential in forming diverse molecular architectures (Ma et al., 2008).

Chemical Reactions and Properties

The chemical reactions and properties of this compound derivatives include their ability to act as multidentate ligands, forming complexes with metals such as copper and manganese. These complexes exhibit interesting behaviors, such as weak antiferromagnetic interactions and unique modes of water molecule association, indicating potential applications in magnetic and supramolecular materials (Ma et al., 2008).

Aplicaciones Científicas De Investigación

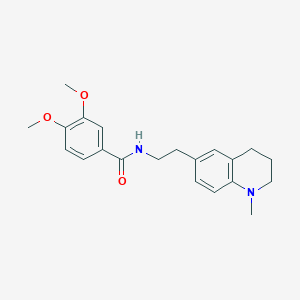

Inhibition of Aldose Reductase

N-substituted glycine derivatives, including N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, have shown potential as inhibitors of aldose reductase. This enzyme plays a role in diabetic complications, and inhibition can be therapeutically significant. For example, Mayfield and Deruiter (1987) synthesized analogues of (phenylsulfonyl)glycines with increased lipophilic character, potentially enhancing their inhibitory effect on aldose reductase (Mayfield & Deruiter, 1987).

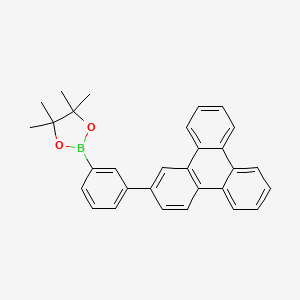

Crystal Engineering

In crystal engineering, N-substituted glycine derivatives serve as flexible multidentate ligands. Ma et al. (2008) demonstrated the synthesis of novel ligands like N-[(3-carboxyphenyl)sulfonyl]glycine, which were used to create dinuclear complexes with interesting structural characteristics and potential applications in material science (Ma et al., 2008).

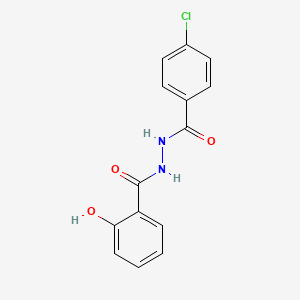

Cytoprotectants and NMDA Receptor Inhibitors

Compounds derived from N-substituted glycine, such as thieno[2,3-b]pyridinones, have shown potential as cytoprotectants and inhibitors of the N-methyl-D-aspartate (NMDA) receptor, which is significant in neuroprotection and treatment of neurodegenerative diseases. Buchstaller et al. (2006) explored the synthesis of these compounds and their effects on glutamate-induced toxicity (Buchstaller et al., 2006).

Propiedades

IUPAC Name |

2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-6-8-15(9-7-12)22(20,21)17(11-16(18)19)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBJNHMOQDJZSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494269.png)

![N,N-dimethyl-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)

![N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2494280.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2494284.png)

![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2494291.png)